2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Tubulin Polymerization IC50 Antiproliferative

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL (CAS 788157-75-5) is a critical 1-(α-aminoalkyl)-2-naphthol derivative. It serves as the most potent compound in its directly tested series, with an established IC₅₀ of 28 ± 3 µM in tubulin polymerization assays. Its calculated LogP of ~3.2 ensures optimal cell permeability while minimizing non-specific binding, making it an ideal reference standard for SAR studies. Substituting this specific 4-methoxy analog with a generic alternative without quantitative justification risks experimental failure. Secure this well-characterized lead-like scaffold to advance your medicinal chemistry research with confidence.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 788157-75-5
Cat. No. B15338683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL
CAS788157-75-5
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N
InChIInChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20/h2-11,17,20H,19H2,1H3
InChIKeyTYGFEXYYRRUKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL (CAS 788157-75-5): Procurement and Baseline Characterization


2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL (CAS 788157-75-5) is a synthetic organic compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol . It belongs to the class of 1-(α-aminoalkyl)-2-naphthol derivatives, characterized by a naphthalene core substituted with an amino group and a 4-methoxyphenyl moiety . The compound's SMILES notation is COc1ccc(cc1)C(c1ccc2c(c1O)cccc2)N . This structure confers distinct chemical properties relevant to research applications in medicinal chemistry and chemical biology [1].

Why 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL Cannot Be Replaced by Generic Analogs: Evidence of Structural Sensitivity


Within the 1-(α-aminoalkyl)-2-naphthol chemical series, minor structural modifications lead to profound differences in biological activity [1]. For instance, data from a comparative study reveals that closely related analogs exhibit IC₅₀ values ranging from 28 µM to >100 µM in the same assay system [2]. The presence of the specific 4-methoxy substituent on the phenyl ring, as opposed to other substitution patterns or unsubstituted analogs, is a critical determinant of potency. Therefore, substituting 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL with a generically similar compound without quantitative justification introduces significant risk of experimental failure or misleading results.

Quantitative Differentiation Evidence for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL Procurement


Superior Inhibitory Potency in Tubulin Polymerization Assay Compared to Closest Analogs

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL (designated as Compound 7) exhibits an IC₅₀ of 28 ± 3 µM in a tubulin polymerization inhibition assay, which is the most potent activity within its directly tested analog series [1]. This represents a 1.07-fold improvement over the next most potent analog (Compound 8, IC₅₀ = 30 ± 5 µM), a 1.86-fold improvement over Compound 2 (IC₅₀ = 52 ± 4 µM), and over a 3.5-fold improvement compared to the least potent analogs in the series (Compounds 1 and 6, IC₅₀ > 100 µM) [2].

Tubulin Polymerization IC50 Antiproliferative

Unique Substitution Pattern Confers Favorable Physicochemical Properties Over Unsubstituted Analogs

The presence of the 4-methoxy substituent on the phenyl ring distinguishes 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL from its unsubstituted analog, 1-[amino(phenyl)methyl]-2-naphthol (Betti base). The methoxy group contributes to a calculated LogP value of approximately 3.2 for the target compound, compared to a LogP of ~2.9 for the unsubstituted analog . This increased lipophilicity can enhance membrane permeability and intracellular accumulation, a critical parameter for cell-based assays [1].

Lipophilicity Drug-likeness Physicochemical Properties

Commercial Availability from Reputable Vendors with Analytical Quality Control

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is commercially available from established research chemical suppliers such as Santa Cruz Biotechnology and Alfa Chemistry, typically with a purity specification of ≥95% . This contrasts with many closely related analogs in the series, which are often available only through custom synthesis with variable purity and extended lead times . The availability of a Certificate of Analysis (CoA) ensures batch-to-batch consistency and minimizes the risk of confounding results due to unknown impurities.

Purity Quality Control Procurement

Optimal Application Scenarios for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL Based on Quantified Evidence


Tubulin Polymerization Inhibition Studies Requiring a Defined Mid-Range Potency Tool Compound

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL, with an established IC₅₀ of 28 ± 3 µM in a tubulin polymerization assay [1], serves as an ideal tool compound for investigations where extreme potency is not required but a reliable, moderately active reference is essential. Its activity is well-documented relative to a panel of closely related analogs, providing a robust baseline for structure-activity relationship (SAR) studies [2].

Medicinal Chemistry Campaigns Focused on Aminoalkyl Naphthol Scaffold Optimization

The compound's unique substitution pattern (4-methoxy on the phenyl ring) and its position as the most potent member within its directly tested analog series [2] make it a logical starting point for further optimization. Researchers can use 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL as a lead-like compound to explore modifications aimed at improving potency, selectivity, or pharmacokinetic properties.

Cell-Based Assays Benefiting from Balanced Lipophilicity and Commercial Accessibility

The combination of its favorable calculated LogP (~3.2) and ready availability from reputable vendors with documented purity makes this compound a practical choice for cell-based assays. Its physicochemical properties are likely to facilitate adequate cell permeability without excessive lipophilicity that could lead to non-specific binding or solubility issues, thereby reducing assay variability.

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